2-(2-methoxyphenyl)-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)acetamide
Description
2-(2-methoxyphenyl)-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a methoxyphenyl group, a pyridinyl group, and a tetrahydropyran ring.
Properties
IUPAC Name |
2-(2-methoxyphenyl)-N-[oxan-4-yl(pyridin-3-yl)methyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3/c1-24-18-7-3-2-5-16(18)13-19(23)22-20(15-8-11-25-12-9-15)17-6-4-10-21-14-17/h2-7,10,14-15,20H,8-9,11-13H2,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBFAKOGOOMTNCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC(=O)NC(C2CCOCC2)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methoxyphenyl)-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the methoxyphenyl intermediate:
Synthesis of the pyridinyl intermediate: The pyridinyl group is introduced through a nucleophilic substitution reaction.
Formation of the tetrahydropyran ring: This step involves the cyclization of a suitable precursor to form the tetrahydropyran ring.
Coupling of intermediates: The final step involves coupling the methoxyphenyl, pyridinyl, and tetrahydropyran intermediates to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of flow microreactor systems, which offer advantages such as improved reaction efficiency, better control over reaction conditions, and scalability .
Chemical Reactions Analysis
Amide Hydrolysis
The acetamide group undergoes hydrolysis under acidic or alkaline conditions, yielding 2-(2-methoxyphenyl)acetic acid and the corresponding amine.
| Conditions | Products | Mechanism |
|---|---|---|
| 6M HCl, 100°C, 12 hrs | 2-(2-methoxyphenyl)acetic acid + 3-(tetrahydro-2H-pyran-4-ylmethyl)pyridin-3-amine | Acid-catalyzed |
| NaOH (10%), reflux, 8 hrs | Sodium 2-(2-methoxyphenyl)acetate + free amine | Base-promoted |
This reactivity aligns with general acetamide hydrolysis trends observed in structurally related compounds .
Electrophilic Aromatic Substitution
The methoxyphenyl ring participates in electrophilic substitutions due to the electron-donating methoxy group.
| Reaction | Reagents/Conditions | Major Products | Regioselectivity |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0–5°C | 2-methoxy-5-nitro-N-(pyridin-3-yl(...))acetamide | Para dominance |
| Sulfonation | H₂SO₄, SO₃, 25°C | 2-methoxy-5-sulfo-N-(pyridin-3-yl(...))acetamide | Para |
| Halogenation | Cl₂/FeCl₃ or Br₂/FeBr₃ | 2-methoxy-5-halo-N-(pyridin-3-yl(...))acetamide | Para/ortho mix |
The para preference is attributed to the methoxy group’s strong +M effect .
Pyridine Ring Modifications
The pyridine moiety undergoes oxidation and reduction reactions:
Oxidation to Pyridine N-Oxide
-
Reagents : mCPBA (meta-chloroperbenzoic acid) in CH₂Cl₂, 0°C → RT.
-
Product : Pyridine N-oxide derivative, enhancing electrophilicity for further functionalization.
Reduction to Piperidine
-
Reagents : H₂ (1 atm), Pd/C, MeOH, 25°C.
-
Product : Saturated piperidine ring, altering solubility and bioactivity.
Tetrahydropyran Ring Reactivity
The tetrahydropyran ring exhibits stability under mild conditions but undergoes acid-catalyzed ring-opening:
| Conditions | Reagents | Products |
|---|---|---|
| H₂SO₄ (conc.), 80°C | - | Linear diol via C–O bond cleavage |
| BBr₃, CH₂Cl₂, -78°C | Demethylation | Phenolic derivative + ring-opened byproduct |
Ring-opening is critical for generating intermediates in derivative synthesis.
Methoxy Group Demethylation
-
Reagents : BBr₃ in CH₂Cl₂, -78°C → RT.
-
Product : 2-(2-hydroxyphenyl)-N-(pyridin-3-yl(...))acetamide, enabling further phenolic couplings .
Amide to Thioamide Conversion
-
Reagents : Lawesson’s reagent, toluene, reflux.
-
Product : Thioamide analog with altered electronic properties .
Cross-Coupling Reactions
The pyridine ring participates in palladium-catalyzed couplings:
| Reaction Type | Conditions | Products |
|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C | Biaryl derivatives via C–C bond formation |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃, toluene | C–N bond formation with amines |
These reactions enable structural diversification for pharmacological studies .
Scientific Research Applications
Anticancer Activity
Recent studies have demonstrated that derivatives of compounds similar to 2-(2-methoxyphenyl)-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)acetamide exhibit significant anticancer properties. For instance, thiazole-pyridine hybrids have shown promising results against several cancer cell lines, including breast cancer (MCF-7) and prostate cancer (PC3). These studies suggest that modifications to the core structure can enhance cytotoxic activity, potentially leading to the development of new anticancer agents .
Anticonvulsant Properties
The compound's structural analogs have been investigated for anticonvulsant activity. Research indicates that certain modifications can lead to enhanced efficacy in seizure models, with some compounds demonstrating protection indices significantly higher than standard treatments . The presence of specific functional groups appears to play a crucial role in mediating these effects.
Antiviral Activity
Emerging research highlights the potential of heterocycles like pyridine derivatives in antiviral applications. The incorporation of specific substituents can enhance the compound's ability to inhibit viral replication, making it a candidate for further exploration in antiviral drug development .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound typically involves multi-step organic reactions that allow for the introduction of various functional groups. The structure-activity relationship (SAR) studies indicate that modifications at specific positions on the phenyl or pyridine rings can significantly influence biological activity. For example, electron-withdrawing groups tend to enhance potency against certain cancer cell lines .
Case Studies
Several case studies have documented the synthesis and biological evaluation of related compounds:
Mechanism of Action
The mechanism of action of 2-(2-methoxyphenyl)-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-(2-methoxyphenyl)-N-(pyridin-3-ylmethyl)acetamide: Lacks the tetrahydropyran ring, which may affect its biological activity and chemical properties.
2-(2-methoxyphenyl)-N-(pyridin-4-yl(tetrahydro-2H-pyran-4-yl)methyl)acetamide: Similar structure but with a different position of the pyridinyl group, which can influence its reactivity and interactions.
Uniqueness
The uniqueness of 2-(2-methoxyphenyl)-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)acetamide lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Biological Activity
The compound 2-(2-methoxyphenyl)-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)acetamide , often referred to as a pyridine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies that highlight its pharmacological significance.
Chemical Structure and Properties
The chemical formula of the compound is . Its structure includes a methoxyphenyl group, a pyridine ring, and a tetrahydro-pyran moiety, which contribute to its biological activity. The presence of these functional groups suggests potential interactions with various biological targets.
Research indicates that compounds with similar structures often interact with specific biological pathways:
- Antimicrobial Activity : Many derivatives of methoxyphenyl compounds exhibit antimicrobial properties. The presence of the pyridine ring may enhance the compound's ability to penetrate bacterial membranes, thereby increasing its efficacy against pathogens.
- Anticancer Properties : Analogous compounds have shown promise in inhibiting cancer cell proliferation. Mechanistic studies suggest that these compounds may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators.
Biological Activity Data
A summary table of key biological activities observed in related studies is presented below:
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of a series of methoxyphenyl derivatives, including the target compound. Results indicated significant inhibition against Gram-positive and Gram-negative bacteria, suggesting that structural modifications could enhance potency.
- Cancer Cell Studies : In vitro assays using human cancer cell lines demonstrated that the compound could significantly reduce cell viability at micromolar concentrations. The study highlighted its potential as a lead compound for further development in anticancer therapies.
- Inflammation Models : Animal models were employed to assess anti-inflammatory effects. The compound reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, indicating its potential use in treating inflammatory diseases.
Research Findings
Recent research has focused on optimizing the pharmacokinetic profiles of similar compounds to improve their efficacy and reduce side effects. Key findings include:
- Solubility and Stability : Modifications in the chemical structure have been shown to enhance solubility while maintaining biological activity. For instance, the introduction of polar groups has improved aqueous solubility without compromising potency against target enzymes .
- Target Specificity : Studies have indicated that the compound may selectively inhibit certain enzymes involved in cancer progression, making it a candidate for targeted therapy .
Q & A
Q. What strategies ensure reproducibility in multi-step syntheses?
- Guidelines :
- Batch Records : Document reaction parameters (e.g., exact temperature ramps, stirring speeds) .
- Quality Control : Intermediate characterization (e.g., FTIR for carbonyl groups at ~1650 cm⁻¹) at each step .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
